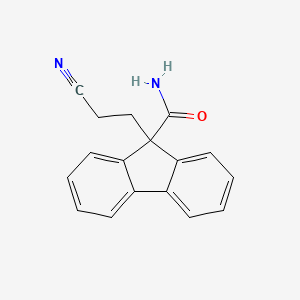

9-(2-Cyanoethyl)-9H-fluorene-9-carboxamide

Numéro de catalogue B8765662

Poids moléculaire: 262.30 g/mol

Clé InChI: VHPSPZRBIFYBNI-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US04282170

Procedure details

A 4.2 g. portion of 9-carbamoylfluorene was dissolved in 300 ml. of dioxane at 45° C. To the solution was added 0.4 ml. of Triton B (40% benzyltrimethylammonium hydroxide in methanol) and 1.1 g. of acrylonitrile. The reaction mixture was stirred at 70° C. for one hour and was then allowed to cool to ambient temperature and stand overnight. The dioxane was removed under vacuum, and the remaining oil was taken up in ethyl acetate/water. The layers were separated, and the organic layer was washed three times with water and once with saturated sodium chloride solution. The organic layer was then dried over magnesium sulfate, filtered and evaporated under vacuum to a foam, which was taken up in dichloromethane. The solution was boiled, and hexane was added until crystallization occurred. The mixture was chilled overnight, and the crystals were collected by filtration. The crystals were washed with hexane and dried under vacuum at 40° to obtain 3.2 g. of the desired product, m.p. 148°-152°, with sintering at 143°.

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]([CH:4]1[C:16]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[C:10]2[C:5]1=[CH:6][CH:7]=[CH:8][CH:9]=2)(=[O:3])[NH2:2].O1CCOCC1.[OH-].[CH2:24]([N+:31](C)(C)C)[C:25]1C=CC=C[CH:26]=1.C(#N)C=C>CO>[C:1]([C:4]1([CH2:26][CH2:25][C:24]#[N:31])[C:16]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[C:10]2[C:5]1=[CH:6][CH:7]=[CH:8][CH:9]=2)(=[O:3])[NH2:2] |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(N)(=O)C1C2=CC=CC=C2C=2C=CC=CC12

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O1CCOCC1

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].C(C1=CC=CC=C1)[N+](C)(C)C

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)#N

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

70 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was stirred at 70° C. for one hour

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 45° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To the solution was added 0.4 ml

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool to ambient temperature

|

WAIT

|

Type

|

WAIT

|

|

Details

|

stand overnight

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The dioxane was removed under vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The layers were separated

|

WASH

|

Type

|

WASH

|

|

Details

|

the organic layer was washed three times with water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The organic layer was then dried over magnesium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated under vacuum to a foam, which

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

hexane was added until crystallization

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was chilled overnight

|

|

Duration

|

8 (± 8) h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the crystals were collected by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

The crystals were washed with hexane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried under vacuum at 40°

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain 3.2 g

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(N)(=O)C1(C2=CC=CC=C2C=2C=CC=CC12)CCC#N

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |